molecular formula C7H5FIN3 B3293850 4-Amino-6-fluoro-3-Iodo (1H)indazole CAS No. 885523-02-4

4-Amino-6-fluoro-3-Iodo (1H)indazole

Cat. No.: B3293850
CAS No.: 885523-02-4
M. Wt: 277.04 g/mol
InChI Key: QNGKHCNBFANGHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-fluoro-3-Iodo (1H)indazole is a substituted indazole derivative characterized by a fluorine atom at position 6, an iodine atom at position 3, and an amino group at position 4 (Figure 1). The unique substitution pattern of this compound—combining halogen (I, F) and amino groups—suggests applications in medicinal chemistry, agrochemicals, or materials science.

Properties

IUPAC Name

6-fluoro-3-iodo-2H-indazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FIN3/c8-3-1-4(10)6-5(2-3)11-12-7(6)9/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGKHCNBFANGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-fluoro-3-Iodo (1H)indazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-fluoro-3-Iodo (1H)indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or carbonyl derivatives, while substitution reactions can introduce various functional groups onto the indazole ring .

Mechanism of Action

The mechanism of action of 4-Amino-6-fluoro-3-Iodo (1H)indazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects
  • 6-Chloro-3-Iodo-4-Methyl (1H)indazole (CAS 885521-51-7): Substituents: Chloro (C6), iodo (C3), methyl (C4). Key Differences: The methyl group at C4 (vs. Chlorine at C6 is larger and less electronegative than fluorine, altering electronic effects on the aromatic ring . Molecular Weight: 292.50 g/mol vs. ~295.06 g/mol (estimated for the target compound). LogP: 3.2 (higher lipophilicity due to methyl and chloro groups) vs.
  • 6-Nitroindazole Derivatives :

    • Substituents : Nitro (C6), variable groups at C3 (e.g., thiazolidine moieties).
    • Key Differences : The nitro group is a strong electron-withdrawing group (EWG), enhancing ring electrophilicity compared to fluorine. This impacts reactivity in cross-coupling reactions and biological activity (e.g., antimicrobial properties in thiazolidine hybrids) .
  • Synthetic Cannabinoids (e.g., 5F-AKB48, THJ-2201): Substituents: Fluoropentyl (N1), carboxamide (C3). Key Differences: These compounds prioritize lipophilic side chains (e.g., fluoropentyl) for blood-brain barrier penetration, unlike the target compound’s polar amino group. Their C3 carboxamides engage in receptor binding (e.g., CB1/CB2 agonism), whereas iodine in the target may serve as a synthetic handle for further modifications .
Enzyme Inhibition
  • CK2 Inhibition: Indazole derivatives with carboxylic acid groups (e.g., 3-aryl-indazole-7-carboxylic acids) show CK2 kinase inhibition, a target in cancer therapy. The target compound’s amino group may mimic carboxylic acid binding in kinase active sites, though fluorine’s smaller size vs. aryl groups could reduce potency .
Antimicrobial Potential
  • 6-Nitroindazole-Thiazolidine Hybrids: Demonstrated antibacterial and antifungal activity (MIC: 12.5–50 µg/mL). Replacing nitro with fluorine (weaker EWG) and adding amino may alter membrane permeability or target specificity .
Regulatory Status
  • Controlled Substances : Many indazole carboxamides (e.g., 5F-EDMB-PINACA) are regulated due to psychoactive effects. The target compound’s lack of a carboxamide or fluorinated alkyl chain likely exempts it from current controlled substance laws, though structural vigilance is advised .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) LogP Key Activities/Notes References
4-Amino-6-fluoro-3-Iodo (1H)indazole NH₂ (C4), F (C6), I (C3) ~295.06 ~2.8* Potential kinase inhibition, synthetic versatility
6-Chloro-3-Iodo-4-Methyl (1H)indazole Cl (C6), I (C3), CH₃ (C4) 292.50 3.2 High lipophilicity, limited hydrogen bonding
6-Nitroindazole-Thiazolidine Hybrids NO₂ (C6), thiazolidine (C3) 350–450 1.5–3 Antimicrobial (MIC: 12.5–50 µg/mL)
5F-AKB48 Fluoropentyl (N1), adamantyl-carboxamide (C3) ~434.50 ~6.0 CB1 agonist, controlled substance

*Estimated based on substituent contributions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-6-fluoro-3-Iodo (1H)indazole
Reactant of Route 2
4-Amino-6-fluoro-3-Iodo (1H)indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.